molecular formula C5H5BFNO2 B151537 3-Fluoropyridine-4-boronic acid CAS No. 458532-97-3

3-Fluoropyridine-4-boronic acid

Cat. No. B151537
M. Wt: 140.91 g/mol
InChI Key: QUHSESYLMZVXCN-UHFFFAOYSA-N
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Description

3-Fluoropyridine-4-boronic acid is a chemical compound that is part of a broader class of boronic acids. These compounds are known for their utility in various chemical reactions, including Suzuki coupling, which is widely used in the synthesis of complex organic molecules. The presence of a fluorine atom on the pyridine ring can significantly influence the physical and chemical properties of the molecule, such as acidity and reactivity.

Synthesis Analysis

The synthesis of fluorinated boronic acids often involves halogen-lithium exchange reactions, followed by treatment with a boron source like trimethyl borate. For instance, amino-3-fluorophenyl boronic acid, a related compound, was synthesized from 4-bromo-2-fluoroaniline through a series of steps including protection of the amine group, lithium-bromine exchange, and acidic hydrolysis . Similarly, 5-bromo-2-fluoro-3-pyridylboronic acid was prepared by ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate .

Molecular Structure Analysis

The molecular structure of fluorinated boronic acids is characterized by the presence of a boronic acid group attached to a fluorinated aromatic ring. The degree of fluorination can affect the molecular conformation and the stability of the compounds. For example, ab initio calculations have shown that fluorination improves the stability of cyclic semianhydrides of boronic acids . The crystal structure of these compounds often reveals interesting features such as strong intermolecular hydrogen bonding and coordination with water molecules .

Chemical Reactions Analysis

Fluorinated boronic acids participate in a variety of chemical reactions. They are particularly useful in the Suzuki cross-coupling reactions to form carbon-carbon bonds . Additionally, they can form reversible covalent bonds with diols, which is useful for the detection and differentiation of bioanalytes via (19)F NMR spectroscopy . The presence of fluorine also allows for the discrimination of diol-containing compounds due to the unique (19)F NMR fingerprints they provide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoropyridine-4-boronic acid are influenced by the fluorine atom and the boronic acid group. The acidity of boronic acids can be modulated by the presence of fluorine atoms on the aromatic ring, as seen in the case of fluorinated 1,2-phenylenediboronic acids . The fluorine atom also contributes to the unique NMR properties of these compounds, which can be exploited for analytical purposes . The solid-state and solution structural properties of these compounds are often studied using techniques like X-ray crystallography and NMR spectroscopy .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure of 4-Amino-3-Fluorophenylboronic Acid : This research focuses on the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline. The process involves protecting the amine group, undergoing a lithium-bromine exchange, followed by the addition of trimethyl borate and acidic hydrolysis. The derivative showcases a low boronic acid pKa value, suitable for constructing glucose sensing materials operating at physiological pH levels (Das et al., 2003).

Structure–Reactivity Relationships

Structure–Reactivity Relationships in Boronic Acid–Diol Complexation : This study explores the binding affinity of various boronic acids and organoboron compounds with biologically relevant diols. It highlights the importance of boronic acid structure and solution pH in determining reactivity, providing valuable guidance for selecting organoboron compounds in sensing, delivery, and materials chemistry (Brooks et al., 2018).

Molecular Interactions and Stability

Molecular Structure, Covalent and Non-Covalent Interactions of an Oxaborol Derivative : This paper reports on the synthesis and characterization of a compound obtained from the reaction of L-proline with 2-fluoro-3-pyridineboronic acid. The study focuses on its molecular structure, covalent and non-covalent interactions, and suggests potential for further studies in medicine, pharmacology, and biology (Hernández-Negrete et al., 2021).

Sensing and Diol Recognition

Fluorinated Boronic Acid-Appended Bipyridinium Salts for Diol Recognition and Discrimination via 19F NMR Barcodes : This research discusses the synthesis of fluorinated boronic acid-appended benzyl bipyridinium salts for the detection and differentiation of diol-containing bioanalytes at physiological conditions. The method provides a novel approach for diol recognition and discrimination, crucial in various biochemical applications (Axthelm et al., 2015).

Boronic Acid in Organic Synthesis

One-pot Synthesis of Four-coordinate Boron(III) Complexes : This paper presents a new method for synthesizing four-coordinate organoborons using boronic acids, with potential applications in luminescent materials, sensing, and imaging for biomedical purposes. The method enables the production of materials with enhanced π-conjugation, offering avenues for further research in organic electronics and photonics (Sadu et al., 2017).

Safety And Hazards

3-Fluoropyridine-4-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(3-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHSESYLMZVXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381406
Record name 3-Fluoropyridine-4-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyridine-4-boronic acid

CAS RN

458532-97-3
Record name (3-Fluoropyridin-4-yl)boronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Fluoropyridine-4-boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40381406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoropyridine-4-boronic acid
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